Cas no 552849-21-5 (rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis)

rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis 化学的及び物理的性質
名前と識別子
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- rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis
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rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01EKQ3-100mg |
rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis |
552849-21-5 | 95% | 100mg |
$509.00 | 2025-02-10 | |
Aaron | AR01EKQ3-1g |
rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis |
552849-21-5 | 95% | 1g |
$1420.00 | 2025-02-10 | |
Enamine | EN300-702575-0.25g |
(1R,2S)-cycloheptane-1,2-diamine dihydrochloride |
552849-21-5 | 95% | 0.25g |
$503.0 | 2023-07-06 | |
Enamine | EN300-702575-1.0g |
(1R,2S)-cycloheptane-1,2-diamine dihydrochloride |
552849-21-5 | 95% | 1.0g |
$1014.0 | 2023-07-06 | |
A2B Chem LLC | AX58559-50mg |
rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis |
552849-21-5 | 95% | 50mg |
$283.00 | 2024-04-19 | |
A2B Chem LLC | AX58559-250mg |
rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis |
552849-21-5 | 95% | 250mg |
$565.00 | 2024-04-19 | |
A2B Chem LLC | AX58559-1g |
rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis |
552849-21-5 | 95% | 1g |
$1103.00 | 2024-04-19 | |
Aaron | AR01EKQ3-5g |
rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis |
552849-21-5 | 95% | 5g |
$4068.00 | 2023-12-14 | |
1PlusChem | 1P01EKHR-5g |
rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis |
552849-21-5 | 95% | 5g |
$3696.00 | 2024-04-29 | |
Aaron | AR01EKQ3-250mg |
rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis |
552849-21-5 | 95% | 250mg |
$717.00 | 2025-02-10 |
rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis 関連文献
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cisに関する追加情報
Professional Introduction to rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis (CAS No. 552849-21-5)
The compound rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis (CAS No. 552849-21-5) represents a significant advancement in the field of chiral chemistry and pharmaceutical research. This bis-amino acid derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The stereochemistry of this molecule, characterized by the cis configuration and the specific (1R,2S) arrangement of its cycloheptane ring, makes it a valuable scaffold for designing novel therapeutic agents.
Chiral centers play a pivotal role in the pharmacological activity of many drugs, and the precise stereochemical control of rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis allows for the development of enantiomerically pure compounds with enhanced efficacy and reduced side effects. Recent studies have highlighted its utility as a building block in the synthesis of peptidomimetics and protease inhibitors. The dihydrochloride salt form ensures high solubility and stability, making it particularly suitable for formulation into pharmaceutical products.
One of the most promising applications of this compound is in the treatment of inflammatory diseases. The diamine moiety interacts selectively with various biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary in vitro studies have demonstrated that derivatives of rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis exhibit potent anti-inflammatory properties by modulating the activity of key mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings align with the growing interest in developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and lower gastrointestinal toxicity.
The structural flexibility of the cycloheptane ring in rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis also opens up possibilities for its use in designing kinase inhibitors. Kinases are critical enzymes in many cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer. By serving as a scaffold for kinase inhibitors, this compound can be modified to target specific isoforms with high precision. Recent advances in computational chemistry have enabled the rational design of such inhibitors by predicting binding affinities and optimizing molecular interactions.
In addition to its therapeutic potential, rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis has been explored in materials science applications. Its chiral nature allows for the self-assembly into supramolecular structures with unique optical and electronic properties. These properties make it a candidate for use in liquid crystals and organic semiconductors. The ability to fine-tune the stereochemistry of this compound opens up new avenues for developing advanced materials with tailored functionalities.
The synthesis of rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis involves multi-step organic reactions that require precise control over reaction conditions to ensure high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve the desired stereochemical configuration. The growing demand for enantiomerically pure compounds has driven innovation in synthetic methodologies, making processes like biocatalysis increasingly relevant.
The pharmacokinetic profile of derivatives derived from rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride, cis has been extensively studied to optimize bioavailability and metabolic stability. The dihydrochloride salt form enhances water solubility, which is crucial for oral administration and parenteral delivery. Additionally,the compound’s metabolic pathways have been investigated to identify potential interactions with cytochrome P450 enzymes. This information is vital for predicting drug-drug interactions and ensuring safe co-administration with other medications.
Future research directions include exploring the use of rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride,cis as a lead compound for antiviral agents. The structural motifs present in this molecule can be modified to target viral proteases and polymerases,potentially leading to novel antiviral therapies。Moreover,the compound’s ability to form hydrogen bonds makes it an attractive candidate for designing enzyme inhibitors that target post-translational modifications,such as phosphorylation。
In conclusion,the versatility and unique properties of rac-(1R,2S)-cycloheptane-1,2-diamine dihydrochloride,cis (CAS No. 552849-21-5) make it a valuable asset in pharmaceutical research。Its applications span from anti-inflammatory drugs to advanced materials,and ongoing studies continue to uncover new possibilities for its use。With further advancements in synthetic chemistry and computational modeling,this compound is poised to play a significant role in addressing some of today’s most pressing medical challenges。
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